molecular formula C20H21ClN4O2 B2774401 N-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 438482-22-5

N-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2774401
CAS No.: 438482-22-5
M. Wt: 384.86
InChI Key: AQNVWCXDNVGWIF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-12-17(19(26)23-15-6-4-5-14(21)11-15)18(24-20(27)22-12)13-7-9-16(10-8-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNVWCXDNVGWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with substituents that include a chlorophenyl group and a dimethylaminophenyl group. Its molecular formula is C19_{19}H20_{20}ClN3_3O2_2, and it has a molecular weight of approximately 357.83 g/mol.

PropertyValue
Molecular FormulaC19_{19}H20_{20}ClN3_3O2_2
Molecular Weight357.83 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidine have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of related compounds on the MGC-803 gastric cancer cell line. The results demonstrated that these compounds could induce G2/M phase arrest and apoptosis through the inhibition of topoisomerase II activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that certain carboxamide derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds in this class may act as inhibitors of topoisomerase II, which is crucial for DNA replication and repair.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : They may cause cell cycle arrest at specific phases, preventing further cellular division.

Q & A

Basic: What are the established synthetic routes for this compound?

The synthesis typically involves acid-catalyzed cyclocondensation of a carboxamide precursor, aldehyde derivatives, and urea analogs. Key steps include:

  • Reacting N-(3-chlorophenyl)-3-oxobutanamide with substituted benzaldehydes and methyl urea under reflux in acetic acid.
  • Optimizing reaction time (24–48 hours) and temperature (80–100°C) to maximize yield .
  • Purification via column chromatography and recrystallization. Structural confirmation requires 1H/13C NMR (to verify substituent positions) and mass spectrometry (for molecular weight validation) .

Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

  • Design of Experiments (DoE) is recommended to assess variables like solvent polarity (DMF vs. DCM), catalyst type (p-TsOH vs. HCl), and molar ratios.
  • Inert atmosphere (N₂/Ar) reduces oxidation side products.
  • Stepwise reagent addition minimizes side reactions, e.g., adding aldehydes dropwise to the carboxamide-urea mixture .
  • Monitor intermediates via TLC/HPLC and adjust reflux time based on reaction progression .

Basic: Which spectroscopic and analytical techniques are critical for characterization?

  • 1H/13C NMR : Assign peaks for the tetrahydropyrimidine ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic substituents (δ 6.8–7.4 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced: How can computational methods elucidate structure-activity relationships (SAR)?

  • Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using software like AutoDock. Focus on the dimethylaminophenyl group’s electrostatic interactions .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with substituent effects.
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Basic: What biological activities are reported for structurally analogous compounds?

Tetrahydropyrimidine derivatives exhibit:

  • Antimicrobial activity : MIC values ≤8 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anticancer potential : IC₅₀ <10 µM against HeLa and MCF-7 cells by topoisomerase inhibition .
  • Anti-inflammatory effects : COX-2 inhibition (≥70% at 50 µM) .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Compare assay protocols (e.g., cell line viability assays vs. enzymatic inhibition).
  • Reproducibility checks : Ensure compound purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) that skew results .
  • Stereochemical analysis : Chiral HPLC to confirm absence of enantiomeric impurities, which may alter activity .

Basic: What are the stability and storage recommendations?

  • Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via LC-MS .

Advanced: What strategies enhance selectivity in derivatization for SAR studies?

  • Position-specific modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-phenyl ring to modulate electronic effects .
  • Cross-coupling reactions : Suzuki-Miyaura to install heteroaryl groups (e.g., pyridyl) at the 6-methyl position .
  • Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic stability (microsomal assays) to prioritize derivatives .

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